REACTION_CXSMILES
|
COC([C:5]1[C:6](C(OC)=O)=[CH:7][CH:8]=[C:9]2[C:18]=1[CH:17]=[C:16](OC)[C:15]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=1)=O.[Na+].C(=O)([O-])O>O>[CH:5]1[C:18]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]=2[CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=CC=C2C3=CC=CC=C3C(=CC12)OC)C(=O)OC
|
Name
|
3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bromide boron chloride methylene
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(O)([O-])=O
|
Name
|
chloride methylene
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was dropped for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
further a mixing reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
mixed sufficiently
|
Type
|
FILTRATION
|
Details
|
accordingly extracted crystals were filtered
|
Type
|
WASH
|
Details
|
Then, they were washed twice by 500 ml ion exchange water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at the temperature of 60° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.84 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 131.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC([C:5]1[C:6](C(OC)=O)=[CH:7][CH:8]=[C:9]2[C:18]=1[CH:17]=[C:16](OC)[C:15]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=1)=O.[Na+].C(=O)([O-])O>O>[CH:5]1[C:18]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]=2[CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=CC=C2C3=CC=CC=C3C(=CC12)OC)C(=O)OC
|
Name
|
3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bromide boron chloride methylene
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(O)([O-])=O
|
Name
|
chloride methylene
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was dropped for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
further a mixing reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
mixed sufficiently
|
Type
|
FILTRATION
|
Details
|
accordingly extracted crystals were filtered
|
Type
|
WASH
|
Details
|
Then, they were washed twice by 500 ml ion exchange water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at the temperature of 60° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.84 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 131.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |